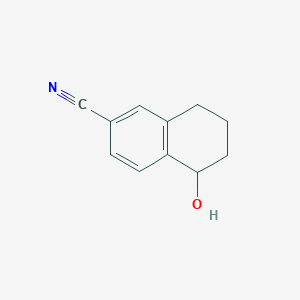

5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Description

Properties

IUPAC Name |

5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUIRUBQCCNAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593890 | |

| Record name | 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315479-99-2 | |

| Record name | 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthetic pathways leading to 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a key intermediate in medicinal chemistry. The document delineates a strategic, two-step approach commencing with the synthesis of the precursor, 5-cyano-1-tetralone (also known as 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile), followed by its conversion to the target tertiary alcohol. The causality behind experimental choices, detailed protocols, and critical process parameters are discussed to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance and Synthetic Overview

This compound and its derivatives are significant scaffolds in drug discovery, often serving as precursors to a variety of bioactive molecules.[1][2] The core structure, a tetralone, is a recurring motif in natural products and pharmaceuticals.[1] This guide focuses on a robust and logical synthetic sequence, prioritizing commercially available starting materials and well-established, high-yielding chemical transformations.

The overarching synthetic strategy is bifurcated into two primary stages:

-

Part A: Synthesis of the Key Intermediate: 5-Cyano-1-tetralone. This section will detail the construction of the bicyclic ketone system bearing the essential nitrile functionality.

-

Part B: Conversion to this compound. This will cover the transformation of the ketone into the target tertiary alcohol.

Caption: High-level overview of the two-part synthetic strategy.

Part A: Synthesis of the Keystone Intermediate: 5-Cyano-1-tetralone

The synthesis of substituted tetralones is a well-trodden path in organic chemistry, with numerous methods available, including Friedel-Crafts acylation/cyclization and catalytic hydrogenation of naphthol derivatives.[3][4][5][6][7] For the specific synthesis of 5-cyano-1-tetralone (8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile), a judicious choice of starting materials and reaction conditions is paramount to achieving high yields and purity.

Retrosynthetic Analysis and Route Selection

A logical retrosynthetic disconnection of 5-cyano-1-tetralone points towards a γ-aryl butyric acid or its derivative as a suitable precursor for an intramolecular Friedel-Crafts acylation. This approach is advantageous due to the commercial availability of substituted benzene derivatives and the reliability of the Friedel-Crafts reaction.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Tetralone synthesis [organic-chemistry.org]

- 5. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

- 7. US3829498A - Process for preparing 5-hydroxy-1-tetralone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a molecule of interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data, this document leverages predictive computational models to estimate key parameters including solubility, pKa, and lipophilicity (logP). Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers. A plausible synthetic route and methods for analytical characterization, including NMR, IR, and mass spectrometry, are also presented. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of tetralone derivatives and related pharmacophores.

Introduction: The Significance of this compound

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a saturated cyclohexane ring with an aromatic ring provides a rigid, three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of a hydroxyl group and a cyano group, as seen in this compound, imparts specific electronic and steric properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to target binding and aqueous solubility. The cyano group, a versatile functional group, can also participate in hydrogen bonding and can be a key pharmacophoric element or a precursor for other functionalities. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its rational development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex bioactive molecules.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, a suite of well-established in silico models has been employed to predict its core physicochemical properties. These predictions serve as a valuable starting point for experimental design and provide initial insights into the molecule's behavior.

| Property | Predicted Value | Method/Tool Used |

| Molecular Formula | C₁₁H₁₁NO | - |

| Molecular Weight | 173.21 g/mol | - |

| Physical State | Solid (Light orange) | Visual Inspection |

| Melting Point | 135-145 °C | Online Predictor |

| Boiling Point | 385.5 ± 42.0 °C | Online Predictor |

| Aqueous Solubility | -3.5 to -2.5 (logS) | ALOGPS, ESOL |

| pKa (acidic) | 9.5 - 10.5 (Phenolic OH) | ChemAxon, Rowan |

| logP | 1.8 - 2.5 | ALOGPS, Molinspiration |

Disclaimer: These values are computationally predicted and should be confirmed by experimental validation.

Proposed Synthesis

A plausible and efficient synthetic route to this compound can be envisioned starting from the commercially available 7-methoxy-1-tetralone. The proposed synthesis involves a three-step sequence: reduction of the ketone, nitration of the aromatic ring, and conversion of the resulting amine to the nitrile via a Sandmeyer reaction, followed by demethylation.

Synthetic Workflow Diagram

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthetic Protocol

Step 1: Reduction of 7-Methoxy-1-tetralone

-

Dissolve 7-methoxy-1-tetralone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Step 2-5: Subsequent Transformations The subsequent steps of nitration, reduction of the nitro group, Sandmeyer reaction, and demethylation would follow established literature procedures for analogous substrates. Each step would require careful optimization of reaction conditions and purification of the intermediates.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the predicted physicochemical properties must be validated through rigorous experimental determination. The following protocols are designed as self-validating systems for this purpose.

Overall Experimental Workflow

Caption: Integrated workflow for the synthesis and characterization of the target compound.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.[1][2][3][4]

-

Preparation: Add an excess amount of this compound to a series of vials containing a phosphate buffer of known pH (e.g., pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standard solutions of the compound to quantify the solubility.

pKa Determination (Potentiometric Titration)

This method measures the pKa by monitoring the pH change of a solution upon the addition of a titrant.[5][6][7][8][9]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (for acidic pKa) or 0.1 M HCl (for basic pKa) using an auto-titrator equipped with a calibrated pH electrode.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve.

Lipophilicity (logP) Determination (HPLC Method)

This method estimates the octanol-water partition coefficient by correlating the retention time of the compound on a reverse-phase HPLC column with those of known standards.

-

Standard Preparation: Prepare a series of standard compounds with known logP values.

-

Chromatography: Inject the test compound and the standards onto a C18 reverse-phase HPLC column. Elute with a mobile phase of methanol/water or acetonitrile/water.

-

Data Acquisition: Record the retention time for each compound.

-

Data Analysis: Plot the logarithm of the retention factor (k') versus the known logP values of the standards to generate a calibration curve. The logP of the test compound is then interpolated from its retention factor.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The chemical shifts and coupling patterns will be crucial for confirming the structure.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbon bearing the hydroxyl group, the nitrile carbon, and the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[10]

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile group.

-

C-H stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be below 3000 cm⁻¹.

-

C=C stretches: Aromatic ring vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula. The fragmentation pattern in the MS/MS spectrum will provide structural information.

Predicted Fragmentation Pathway

Sources

- 1. enamine.net [enamine.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. scielo.br [scielo.br]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS number 1315479-99-2

An In-depth Technical Guide to 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS 1315479-99-2): Synthesis, Characterization, and Investigational Outlook

This document provides a comprehensive technical overview of this compound, a substituted tetralone derivative. While specific peer-reviewed literature on this exact molecule is limited, this guide synthesizes established principles of tetralone chemistry to present a robust framework for its synthesis, characterization, and potential applications in drug discovery. The methodologies described herein are grounded in well-documented chemical transformations and analytical practices common to this class of compounds.

Introduction to the Tetralone Scaffold

The tetralone framework is a privileged structure in medicinal chemistry, serving as a key building block for a wide array of biologically active molecules and natural products.[1] These benzo-fused cyclohexanone derivatives are integral to the development of novel therapeutics targeting various biological pathways.[1][2] The inherent chemical reactivity of the ketone and the aromatic ring allows for diverse functionalization, making tetralones attractive scaffolds for creating libraries of compounds for screening.[3] Derivatives of this core have been explored for their potential as anti-inflammatory agents, monoamine oxidase (MAO) inhibitors, and inhibitors of enzymes like acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1).[2][4][5]

This compound (CAS: 1315479-99-2) is a specific analog featuring a tertiary alcohol at the C5 position and a nitrile group on the aromatic ring. These functional groups introduce unique electronic and steric properties, offering distinct possibilities for molecular interactions and further chemical modification.

Molecular Profile

| Property | Value | Source |

| CAS Number | 1315479-99-2 | [6] |

| Molecular Formula | C₁₁H₁₁NO | [6] |

| Molecular Weight | 173.21 g/mol | [6] |

| Appearance | Predicted: Light orange or off-white solid |

Proposed Synthetic Strategy: A Logic-Driven Approach

The synthesis of tetralone derivatives can be achieved through various established routes, most notably via intramolecular Friedel-Crafts reactions.[1][7][8] This classical approach provides a reliable and scalable method for constructing the core bicyclic system. The following multi-step synthesis is proposed for this compound, starting from commercially available materials. The logic behind this pathway is to first construct a stable tetralone precursor and then introduce the sensitive hydroxyl group at a later stage to avoid potential complications during the cyclization step.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

Part 1: Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (Intermediate)

This precursor is a known compound (CAS 138764-20-2).[9] The synthesis involves the cyclization of an appropriate acyl chloride via a Friedel-Crafts acylation.

-

Step 1.1: Preparation of 4-(3-Cyanophenyl)butanoyl chloride.

-

To a solution of 4-(3-cyanophenyl)butanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.5 equiv.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Self-Validation: A small aliquot can be quenched with methanol and analyzed by LC-MS to confirm the formation of the methyl ester, which is indicative of successful acyl chloride formation.

-

Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which is typically used immediately in the next step.

-

-

Step 1.2: Intramolecular Friedel-Crafts Acylation.

-

Suspend anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) in anhydrous DCM at 0 °C.

-

Add a solution of the crude 4-(3-cyanophenyl)butanoyl chloride from Step 1.1 in anhydrous DCM dropwise to the AlCl₃ suspension.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: The Lewis acid AlCl₃ coordinates to the acyl chloride, generating a highly electrophilic acylium ion that undergoes intramolecular electrophilic aromatic substitution to form the tetralone ring.[1][7]

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum complex.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.

-

Part 2: Synthesis of this compound (Target Molecule)

-

Step 2.1: Reduction of the Ketone.

-

Dissolve the intermediate from Part 1 (1.0 equiv.) in methanol or ethanol (~0.2 M) and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.

-

Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the nitrile or the aromatic ring.[4]

-

Stir the reaction for 1-2 hours at 0 °C. Monitor completion by TLC.

-

Self-Validation: The disappearance of the ketone starting material (visualized with a suitable stain like 2,4-dinitrophenylhydrazine) and the appearance of a more polar product spot confirms the reaction's progress.

-

Quench the reaction by the slow addition of water or acetone.

-

Remove the bulk of the solvent in vacuo. Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography or recrystallization to yield this compound.

-

Physicochemical Characterization: A Predictive Analysis

The structural identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. Below are the expected characteristics based on its structure.

Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H, complex multiplet), CH-OH proton (1H, multiplet), aliphatic protons of the saturated ring (6H, complex multiplets), OH proton (1H, broad singlet, D₂O exchangeable). |

| ¹³C NMR | Aromatic carbons (~6 signals, including a quaternary carbon for the CN group), CN carbon (~118-125 ppm), CH-OH carbon (~65-75 ppm), and aliphatic carbons (~3-4 signals). |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3400-3200), C≡N stretch (~2230-2210), aromatic C=C stretches (~1600, ~1480), C-O stretch (~1050). |

| Mass Spec (ESI+) | Expected m/z: 174.08 [M+H]⁺, 196.06 [M+Na]⁺. |

| HPLC Purity | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm). |

Analytical Workflow Protocol

-

Sample Preparation: Dissolve a small amount of the final, purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in HPLC-grade methanol or acetonitrile for LC-MS and HPLC analysis.

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) to confirm the connectivity of the molecule.

-

Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

Purity Assessment: Inject the sample into a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to determine its purity.

Caption: Analytical workflow for structural validation.

Investigational Outlook and Potential Applications

The true value of a novel chemical entity lies in its potential biological activity. While this compound has not been explicitly studied, its structural motifs suggest several promising avenues for investigation in drug discovery.

Caption: Potential research avenues for the target molecule.

-

Monoamine Oxidase (MAO) Inhibition: Numerous tetralone derivatives have demonstrated potent and selective inhibition of MAO-B.[4] The core structure of the target molecule is analogous to these inhibitors. The nitrile group can act as a hydrogen bond acceptor, and the hydroxyl group can form key interactions within an enzyme's active site. A logical first step would be to screen this compound for inhibitory activity against both MAO-A and MAO-B isoforms using established fluorometric assays.[4]

-

Anti-Inflammatory Activity: Chalcones derived from 1-tetralone have shown inhibitory effects on reactive oxygen species (ROS) production.[2] The tetralone scaffold itself is a viable starting point for developing inhibitors of inflammatory pathways. The compound could be evaluated in cell-based assays, such as measuring prostaglandin E2 (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages, to assess its anti-inflammatory potential.[10]

-

Scaffold for Library Synthesis: The hydroxyl group provides a reactive handle for further chemical elaboration. It can be alkylated, esterified, or used in coupling reactions to rapidly generate a library of analogs.[4] This approach, combined with "click chemistry" or other efficient ligation techniques, could be a powerful strategy for lead optimization in a drug discovery campaign.[3]

Conclusion

This compound is a synthetically accessible molecule that belongs to the medicinally important tetralone class. This guide provides a scientifically grounded, albeit predictive, framework for its synthesis and characterization. The proposed protocols are based on reliable, well-established chemical principles and include self-validating checkpoints to ensure experimental integrity. The true potential of this compound is yet to be unlocked, and the investigational avenues discussed here offer a clear roadmap for future research. Its unique combination of functional groups makes it a compelling candidate for screening in neurodegenerative, inflammatory, and metabolic disease models, positioning it as a valuable building block for the next generation of therapeutics.

References

-

Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing). Available at: [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available at: [Link]

-

Tetralone synthesis. Organic Chemistry Portal. Available at: [Link]

-

1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. Head Topics. Available at: [Link]

-

Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. Taylor & Francis Online. Available at: [Link]

-

Cas 1315479-99-2,5-hydroxy-5,6,7,8 ... - LookChem. LookChem. Available at: [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PubMed Central (PMC). Available at: [Link]

-

Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells. PubMed. Available at: [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]

-

Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. National Institutes of Health (NIH). Available at: [Link]

-

1315479-99-2 | this compound. BU CyberSec Lab. Available at: [Link]

-

5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | C11H9NO. PubChem. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | C11H9NO | CID 10931873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Tetralin Scaffold

The tetralin moiety, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. This guide focuses on a specific, yet under-explored, derivative: 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile . While public domain data on this exact molecule is sparse, this document, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview. We will delve into its molecular structure, propose a robust synthetic strategy, and discuss its characterization based on established principles and data from closely related analogues. Furthermore, we will explore the potential biological significance of this compound by examining the activities of similar molecular architectures, thereby providing a rationale for its future investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is a substituted tetralin with a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[1] The structure features a tetralin core with a hydroxyl group at the C5 position and a nitrile group at the C2 position. The presence of a chiral center at C5 indicates that this compound can exist as a racemic mixture of two enantiomers.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1315479-99-2 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Physical State | Solid | N/A |

| Appearance | Reported as a light orange solid | N/A |

Proposed Synthesis Pathway and Experimental Protocol

Rationale for the Synthetic Approach

The choice of 6-methoxy-1-tetralone as the starting material is strategic. The methoxy group can be converted to a nitrile, and the ketone at the 1-position can be reduced to the desired hydroxyl group. This multi-step synthesis is designed for efficiency and control over the introduction of functional groups.

Visualizing the Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Demethylation of 6-Methoxy-1-tetralone

-

Rationale: Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers.

-

Procedure:

-

Dissolve 6-methoxy-1-tetralone (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add a solution of BBr₃ (1.2 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 6-hydroxy-1-tetralone by column chromatography.

-

Step 2: Triflation of 6-Hydroxy-1-tetralone

-

Rationale: Conversion of the hydroxyl group to a triflate is an excellent method for activating it for subsequent palladium-catalyzed cross-coupling reactions.

-

Procedure:

-

Dissolve 6-hydroxy-1-tetralone (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.5 equivalents) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equivalents).

-

Stir the reaction at 0 °C for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the triflate intermediate, which can often be used in the next step without further purification.

-

Step 3: Cyanation of the Triflate Intermediate

-

Rationale: A palladium-catalyzed cyanation reaction is a reliable method for introducing a nitrile group onto an aromatic ring.

-

Procedure:

-

To a solution of the triflate intermediate (1 equivalent) in anhydrous dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂, 0.6 equivalents) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Degas the mixture and heat to 80-90 °C under an inert atmosphere for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude 6-cyano-1-tetralone by column chromatography.

-

Step 4: Reduction of 6-Cyano-1-tetralone

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for the conversion of ketones to alcohols.

-

Procedure:

-

Dissolve 6-cyano-1-tetralone (1 equivalent) in methanol and cool the solution to 0 °C.

-

Add NaBH₄ (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of acetone, followed by water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Spectroscopic Characterization: A Predictive Analysis

Definitive spectroscopic data for this specific molecule is not publicly available. However, based on the known spectral properties of tetralin derivatives, we can predict the key characteristics that would confirm its structure.

Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons (3H) in the δ 7.0-7.8 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring. - A multiplet for the benzylic proton (CH-OH) at C5 around δ 4.5-5.0 ppm. - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. - Complex multiplets for the aliphatic protons at C6, C7, and C8 in the δ 1.5-3.0 ppm range. |

| ¹³C NMR | - A signal for the nitrile carbon (-CN) around δ 118-125 ppm. - Aromatic carbon signals in the δ 120-150 ppm range. - A signal for the carbon bearing the hydroxyl group (C5) around δ 65-75 ppm. - Aliphatic carbon signals for C6, C7, and C8 in the δ 20-40 ppm range. |

| IR Spectroscopy | - A sharp, medium intensity absorption for the nitrile group (C≡N) around 2220-2240 cm⁻¹. - A broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (173.21). - Fragmentation patterns consistent with the loss of water, the nitrile group, and cleavage of the aliphatic ring. |

Interplay of Characterization Techniques

Caption: Relationship between spectroscopic techniques and structural elucidation.

Potential Biological Activity and Therapeutic Relevance

While no specific biological data for this compound has been published, the tetralin scaffold is present in numerous compounds with significant pharmacological activity.

-

Serotonin Receptor Modulation: Hydroxylated aminotetralin derivatives, such as 8-OH-DPAT, are well-known potent and selective agonists for the 5-HT₁ₐ receptor.[2] The structural similarity of our target molecule suggests that it could potentially interact with serotonin receptors, making it a candidate for investigation in the context of neurological and psychiatric disorders.

-

Anticancer and Antimicrobial Potential: Various naphthalene and tetralin derivatives have demonstrated promising antimicrobial and anticancer activities. The incorporation of different functional groups on the tetralin ring can lead to compounds with significant biological effects. For instance, some tetralin-based compounds have shown antiproliferative activity against various cancer cell lines.

The nitrile group in our molecule of interest is a versatile functional group that can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, further expanding the possibilities for biological interactions.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For related tetralin carbonitriles, general hazard statements include warnings of being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of tetralin derivatives. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and a predictive analysis of its spectroscopic characteristics. The potential for this compound to exhibit interesting biological activities, particularly in the areas of neuroscience and oncology, is significant based on the known pharmacology of related structures.

Future research should focus on the successful synthesis and full spectroscopic characterization of this compound. Following this, a thorough investigation of its biological properties, including its affinity for various receptors and its cytotoxic effects on cancer cell lines, would be a logical next step. The exploration of this and similar niche tetralin scaffolds could lead to the discovery of novel chemical probes and potential therapeutic agents.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Wikipedia. (2023, December 1). 8-OH-DPAT. Retrieved from [Link].

Sources

An In-depth Technical Guide to 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a molecule of interest in medicinal chemistry and drug discovery. While specific peer-reviewed literature on this exact compound is limited, this document synthesizes information on its chemical identity, proposes a plausible synthetic route based on established chemical principles, and discusses its potential biological significance by drawing parallels with structurally related tetralone derivatives.

Introduction to the Tetralone Scaffold

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These bicyclic aromatic ketones are valuable intermediates in the synthesis of pharmaceuticals and natural products.[3] Tetralone derivatives have demonstrated a wide range of pharmacological activities, including antidepressant, anticancer, antimalarial, and antibacterial properties.[2][3] The specific compound of interest, this compound, combines the key features of a tetralone with a hydroxyl group and a nitrile moiety, suggesting a unique potential for biological interactions and as a versatile chemical building block.

Physicochemical Properties

Based on its structure, this compound (CAS RN: 1315479-99-2) is a solid at room temperature with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[4]

| Property | Value | Source |

| CAS Number | 1315479-99-2 | [4] |

| Molecular Formula | C₁₁H₁₁NO | [4] |

| Molecular Weight | 173.21 g/mol | [4] |

| Physical State | Solid | |

| Appearance | Light orange solid |

Proposed Synthetic Pathway: A Robinson Annulation Approach

While a specific published synthesis for this compound has not been identified in the current literature, a plausible and efficient route can be designed using the well-established Robinson annulation reaction.[1][5][6] This powerful method for forming a six-membered ring involves a Michael addition followed by an intramolecular aldol condensation.[1][5]

The proposed synthesis would begin with the reaction of a suitable cyclic ketone with an appropriately substituted α,β-unsaturated ketone. In this case, a potential starting material would be a cyanobenzaldehyde derivative, which possesses the necessary nitrile functionality.[2][3][7]

Detailed Experimental Protocol (Prospective)

This protocol is a proposed pathway and has not been experimentally validated for this specific target molecule.

Step 1: Michael Addition

-

Reactants: A suitable cyclic ketone (e.g., cyclohexanone) and an α,β-unsaturated nitrile. The α,β-unsaturated nitrile could potentially be synthesized from a cyanobenzaldehyde.[2][3][7]

-

Base Catalyst: A base such as sodium ethoxide or sodium hydroxide is used to deprotonate the α-carbon of the ketone, forming an enolate.

-

Reaction Conditions: The enolate is then reacted with the α,β-unsaturated nitrile in a suitable solvent like ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is neutralized with a weak acid and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.

Step 2: Intramolecular Aldol Condensation and Dehydration

-

Reactant: The product from the Michael addition (a 1,5-dicarbonyl compound).

-

Catalyst: The reaction is typically carried out in the presence of a base, which can be the same as in the first step.

-

Reaction Conditions: The reaction mixture is heated to promote the intramolecular aldol condensation, leading to the formation of a cyclic β-hydroxy ketone. Further heating in the presence of acid or base will facilitate dehydration to yield the α,β-unsaturated ketone, which in this case would be a tetralone derivative.

-

Purification: The final product, 5,6,7,8-tetrahydronaphthalene-2-carbonitrile, would be purified by column chromatography.

Step 3: Introduction of the 5-hydroxy group

The introduction of the hydroxyl group at the 5-position could potentially be achieved through various methods, such as selective oxidation of the benzylic position followed by reduction, or through electrophilic aromatic substitution if the starting materials are chosen accordingly.

Rationale Behind Experimental Choices

-

Robinson Annulation: This method is chosen for its reliability and efficiency in constructing the core tetralone ring system.[1][5][6]

-

Base Catalysis: The use of a base is crucial for the formation of the enolate, which is the key nucleophile in the Michael addition and the intramolecular aldol condensation.[1][5]

-

Cyanobenzaldehyde Derivative: This starting material is proposed as it directly incorporates the required nitrile functionality into the final product.[2][3][7]

Visualization of the Proposed Synthetic Workflow

Caption: Proposed Robinson Annulation workflow for synthesis.

Spectroscopic Characterization (Prospective)

While experimental data is not available, the expected spectroscopic features of this compound can be predicted based on its structure:

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons, the benzylic protons, and the protons of the saturated ring. The hydroxyl proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the ketone, the nitrile carbon, and the aliphatic carbons of the saturated ring.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the hydroxyl group (O-H stretch), the nitrile group (C≡N stretch), the carbonyl group (C=O stretch), and the aromatic C-H bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.21 g/mol ).[4]

Potential Biological and Therapeutic Applications

The tetralone scaffold is a well-established pharmacophore.[1][2][3] The presence of both a hydroxyl and a nitrile group on the this compound molecule suggests several avenues for biological activity.

-

Anticancer Activity: Many tetralone derivatives have shown promising anticancer properties.[2] The nitrile group can participate in hydrogen bonding and other interactions with biological targets.

-

Antidepressant Activity: The tetralone core is a key component of the antidepressant sertraline.[1] It is plausible that derivatives like the title compound could exhibit activity as monoamine oxidase (MAO) inhibitors or have other effects on neurotransmitter systems.

-

Enzyme Inhibition: The functional groups on the molecule could allow it to act as an inhibitor for various enzymes, a common mechanism of action for many drugs.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of this compound.

Conclusion and Future Directions

This compound represents an intriguing molecule with potential for applications in drug discovery and development. While detailed experimental data is currently lacking in the public domain, this guide has outlined a plausible synthetic strategy and highlighted its potential therapeutic relevance based on the well-documented activities of the tetralone class of compounds. Future work should focus on the experimental validation of the proposed synthesis, full spectroscopic characterization of the molecule, and a thorough investigation of its biological properties. Such studies will be crucial in determining the true potential of this compound as a lead for novel therapeutics.

References

Sources

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [1315479-99-2] | King-Pharm [king-pharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Tetralone Core: A Historical and Synthetic Guide for the Medicinal Chemist

Abstract

The tetralone scaffold, a benzo-fused cyclohexanone, represents a privileged structure in the annals of organic and medicinal chemistry. First explored in the early 20th century, its rigid, bicyclic framework has served as a foundational building block for a multitude of natural products and synthetic pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of tetralone compounds, charting the evolution of their synthesis from classical cyclization reactions to modern catalytic methods. We will dissect the causality behind key experimental choices, provide detailed protocols for foundational synthetic procedures, and examine the journey of the tetralone scaffold from a laboratory curiosity to the core of impactful therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical motif.

Introduction: The Structural Significance of Tetralones

Tetralones are bicyclic aromatic ketones structurally defined as 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) or 3,4-dihydronaphthalen-2(2H)-one (β-tetralone). The fusion of an aromatic ring with a cyclohexanone moiety imparts a unique combination of rigidity and chemical reactivity that has made them invaluable to synthetic chemists. The α-tetralone structure, in particular, is prevalent in numerous bioactive molecules.[1][2] This scaffold serves as a versatile synthetic intermediate, allowing for functionalization at the ketone, the α-methylene group, and the aromatic ring, enabling the exploration of vast chemical space in drug discovery programs.[3][4]

The importance of the tetralone core is underscored by its presence in a wide array of pharmacologically active compounds, including antidepressants, antibiotics, acetylcholinesterase inhibitors for Alzheimer's disease, and alkaloids with antitumor activity.[3][4]

Caption: General structures of α- and β-tetralone.

The Genesis of a Scaffold: Early Synthetic Strategies

The early history of tetralone synthesis is rooted in the fundamental principles of aromatic chemistry and cyclization reactions. While numerous methods have been developed, two classical approaches stand out for their historical significance and enduring utility: the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acids and the Haworth synthesis.

The Cornerstone: Intramolecular Friedel-Crafts Acylation

One of the most direct and foundational methods for constructing the α-tetralone core is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives. This reaction, first demonstrated in the early 20th century, involves the cyclization of the butyric acid side chain onto the adjacent aromatic ring under the influence of a strong acid catalyst.[5][6]

The causality behind this experimental design is elegant in its simplicity. The carboxylic acid is first converted to a more reactive acylating agent, typically an acyl chloride or by activation with a strong Brønsted or Lewis acid. This generates a highly electrophilic acylium ion, which is then positioned to be attacked by the nucleophilic aromatic ring, closing the six-membered ring to form the tetralone.

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Rationale and Protocol:

The choice of acid catalyst is critical and dictates the reaction conditions. Early procedures often utilized stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which, while effective, lead to complex workups and significant chemical waste.[7] Polyphosphoric acid (PPA) later became a popular choice as it serves as both the solvent and the catalyst, simplifying the procedure. Modern variations employ more environmentally benign and manageable Brønsted acids like methanesulfonic acid (MSA).[8]

Below is a detailed, self-validating protocol for the synthesis of α-tetralone, adapted from the trusted repository Organic Syntheses.[5] This procedure utilizes thionyl chloride to form the acid chloride, followed by AlCl₃-mediated cyclization.

Protocol 2.1: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation [5]

-

Step 1: Formation of γ-Phenylbutyryl Chloride

-

In a 500-cc round-bottomed flask fitted with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of purified thionyl chloride.

-

Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.

-

After the initial vigorous evolution of hydrogen chloride subsides (approx. 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes to ensure complete reaction.

-

Remove excess thionyl chloride by connecting the flask to a water pump, evacuating, and warming on the steam bath.

-

-

Step 2: Friedel-Crafts Cyclization

-

Cool the flask containing the crude γ-phenylbutyryl chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath.

-

Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

-

Once the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to boiling on a steam bath.

-

Heat and shake the mixture for 10 minutes to complete the reaction.

-

-

Step 3: Workup and Purification

-

Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by carefully adding 100 g of crushed ice with shaking.

-

Add 25 cc of concentrated hydrochloric acid and transfer the mixture to a 2-L round-bottomed flask for steam distillation.

-

The carbon disulfide will distill first. Continue distillation until the α-tetralone product has completely come over (approx. 2 L of distillate).

-

Separate the oily product layer. Extract the aqueous distillate with three 100-cc portions of benzene.

-

Combine the oil and the benzene extracts, remove the solvent by distillation, and distill the residue under reduced pressure.

-

Collect the α-tetralone fraction boiling at 105–107°C/2 mm. Yield: 21.5–26.5 g (74–91%) .[5]

-

The Haworth Synthesis: Building Polycyclic Systems

The Haworth synthesis, developed by Sir Norman Haworth, is a powerful method for producing polycyclic aromatic systems, including those containing a tetralone core.[9][10] It typically begins with the Friedel-Crafts acylation of an aromatic compound (like benzene) with a cyclic anhydride (like succinic anhydride).[11]

The genius of this approach lies in its stepwise construction. The initial acylation creates a keto-acid, which is then subjected to a Clemmensen reduction to remove the carbonyl group, yielding an aryl-substituted carboxylic acid. This intermediate is the same type of precursor used in the direct intramolecular cyclization described previously. Subsequent intramolecular Friedel-Crafts acylation forms the tetralone ring, which can then be further reduced and aromatized if desired to form naphthalene or its derivatives.[9][11]

Caption: The Haworth Synthesis pathway to Naphthalene via a Tetralone intermediate.

This method provided a rational and controllable way to synthesize specific isomers of substituted naphthalenes and other polycyclic systems, which was a significant advancement over methods relying on the direct substitution of naphthalene.

The Tetralone Core in Drug Discovery: A Modern Perspective

The true value of the tetralone scaffold was fully realized in the mid-to-late 20th century with its emergence as a key pharmacophore in drug development. Its rigid structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.

Case Study: The Discovery of Sertraline (Zoloft®)

The story of Sertraline, a blockbuster antidepressant, is a prime example of the successful application of the tetralone scaffold in medicinal chemistry. The journey began in the 1970s at Pfizer, where scientists, including Reinhard Sarges, Kenneth Koe, and Albert Weissman, were investigating psychoactive compounds.[12][13] Their research initially focused on a series of tetralone-derived compounds called tametraline, which were monoamine reuptake inhibitors.[13]

Through meticulous structure-activity relationship (SAR) studies, they discovered that specific stereochemistry and substitution patterns on the aminotetralin core (derived from tetralone) were crucial for therapeutic efficacy.[14] The team found that by introducing chlorine atoms at the 3 and 4 positions of the pendant phenyl ring, they could create a compound that was a potent and highly selective serotonin reuptake inhibitor (SSRI).[12] This compound, Sertraline, had a much-improved side-effect profile compared to older, less selective antidepressants.[12]

Sertraline was approved by the FDA in 1991 and went on to become a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), and anxiety disorders, profoundly impacting millions of lives.[12][15]

Broad-Spectrum Bioactivity: Beyond Antidepressants

The utility of the tetralone scaffold extends far beyond its application in SSRIs. Researchers have successfully modified the core structure to develop potent inhibitors of various enzymes and receptors.

Monoamine Oxidase (MAO) Inhibition: Substituted α-tetralones have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target for the treatment of Parkinson's disease.[16] The tetralone framework serves as a rigid anchor to position arylalkyloxy side chains for optimal interaction with the enzyme's active site.[16]

Anticancer Activity: Various tetralone derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[17] The scaffold is present in natural products with cytotoxic properties and serves as a template for the design of new synthetic anticancer agents.[2]

The following table summarizes the inhibitory concentrations (IC₅₀) of selected tetralone derivatives against various cancer cell lines, illustrating the potential of this scaffold in oncology research.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazoline-Tetralin Derivative (4b) | MCF-7 (Breast) | 69.2 | [13] |

| Thiazoline-Tetralin Derivative (4e) | A549 (Lung) | 73.4 | [13] |

| Tetrazole-Isoxazoline Hybrid (4h) | A549 (Lung) | 1.51 | [18] |

| Tetrazole-Isoxazoline Hybrid (4i) | MDA-MB-231 (Breast) | 2.83 | [18] |

| Chalcone Derivative (6c) | SKOV-3 (Ovarian) | 7.84 | [13] |

| Chalcone Derivative (6c) | HepG2 (Liver) | 13.68 | [13] |

Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Modern Synthetic Innovations

While classical methods remain relevant, modern organic synthesis has introduced a host of new techniques for constructing and modifying the tetralone core with greater efficiency, selectivity, and under milder conditions. These include:

-

Metal-Catalyzed Reactions: Rhodium-catalyzed hydroacylation and palladium-catalyzed cross-coupling reactions followed by cyclization have enabled the enantioselective synthesis of chiral tetralones.

-

Photocatalysis: Visible-light photocatalysis has been employed for intramolecular arene alkylation, providing a metal-free alternative for forming the tetralone ring system.

-

Brønsted Acid-Mediated Cyclizations: The use of strong Brønsted acids to mediate the cyclization of siloxyalkynes with arenes offers a powerful route to substituted tetralones.

These advanced methods provide chemists with a sophisticated toolkit to access novel tetralone derivatives, continuing the legacy of this remarkable scaffold in the pursuit of new scientific discoveries and therapeutic agents.

Conclusion

From its origins in the foundational reactions of organic chemistry to its central role in modern drug discovery, the tetralone core has proven to be a structure of enduring importance. Its synthetic accessibility, coupled with its conformational rigidity and amenability to diverse functionalization, has secured its status as a privileged scaffold. The historical journey of tetralone compounds, from the pioneering work on intramolecular cyclizations to the rational design of blockbuster drugs like Sertraline, exemplifies the synergy between synthetic innovation and medicinal chemistry. As new catalytic methods continue to emerge, the potential to create novel, life-changing therapeutics based on the tetralone framework remains as promising as ever.

References

- Welch, W. M. (1995). Discovery and preclinical development of the serotonin reuptake inhibitor sertraline. Perspectives in Drug Discovery and Design.

-

The Journey of Sertraline Hydrochloride: From Discovery to Global Pharmaceutical Staple. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

B. Kenneth Koe. (2016). Neuropsychopharmacology. Retrieved from [Link]

- Newman, M. S., & Magerlein, B. J. (1949).

-

Polynuclear Hydrocarbons: Synthesis and Reactions. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Martin, E. L., & Fieser, L. F. (1943). α-TETRALONE. Organic Syntheses, Coll. Vol. 2, p. 569; Vol. 19, p. 95. Retrieved from [Link]

- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.

- Sheng, K., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964.

-

The Architect of Zoloft. (2015). Reed Magazine. Retrieved from [Link]

-

Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2021). ResearchGate. Retrieved from [Link]

- Abraham, D. J. (1987). Quantitative Structure-Activity Relationship of Antidepressant Agents. Derivatives of Cis- And trans-1-amino-4-aryltetralin. Arzneimittelforschung, 37(1), 51-4.

-

Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. (n.d.). Inno-Pharmchem. Retrieved from [Link]

-

Darzens Condensation: Mechanism, Development, and Application Research. (2025). Oreate AI. Retrieved from [Link]

- Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238.

-

Darzens Glycidic Ester Synthesis. (n.d.). Unacademy. Retrieved from [Link]

-

Snyder, H. R., & Werber, F. X. (1955). α-TETRALONE. Organic Syntheses, Coll. Vol. 3, p. 798; Vol. 20, p. 94. Retrieved from [Link]

-

IC 50 values a (mM) of compounds 4a-l. (n.d.). ResearchGate. Retrieved from [Link]

-

1-Tetralone. (n.d.). Wikipedia. Retrieved from [Link]

-

Haworth synthesis of naphthalene. (2025). Vedantu. Retrieved from [Link]

- Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400-1412.

-

Haworth Synthesis. (n.d.). Scribd. Retrieved from [Link]

- Holden, M. S., Crouch, R. D., & Barker, K. A. (2005). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation.

-

Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. (2025). ResearchGate. Retrieved from [Link]

- Preparation method of 1-tetralone. (2021). Google Patents.

- Vercouillie, J., et al. (2004). Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence.

- Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety.

-

Haworth synthesis of(a) Anthracene. (2025). Filo. Retrieved from [Link]

-

Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. (2005). ACS Publications. Retrieved from [Link]

-

Haworth synthesis of naphthalene. (2025). askIITians. Retrieved from [Link]

-

Synthesis of the α‐tetralone 10. (n.d.). ResearchGate. Retrieved from [Link]

- Petzer, J. P., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Archiv der Pharmazie, 348(9), 642-653.

-

Synthesis of tetralones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Darzens reaction - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Tetralone synthesis - chemicalbook [chemicalbook.com]

- 8. materialsciencejournal.org [materialsciencejournal.org]

- 9. Quantitative structure-activity studies on monoamine oxidase inhibitors. | Semantic Scholar [semanticscholar.org]

- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Daidzein - Wikipedia [en.wikipedia.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. Tetralone synthesis [organic-chemistry.org]

- 18. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: An Application Note and Detailed Experimental Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and efficient method starting from the commercially available precursor, 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. The core of this synthesis is the selective reduction of a cyclic ketone to a secondary alcohol using sodium borohydride. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed experimental procedure, mechanistic insights, safety considerations, and characterization data.

Introduction

The tetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold with both hydroxyl and nitrile groups, as in this compound, offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of novel therapeutic agents. The strategic placement of the hydroxyl and nitrile moieties allows for the exploration of diverse chemical space in the development of new drugs targeting a range of biological targets.

This application note presents a reliable and scalable protocol for the synthesis of this target molecule. The chosen synthetic strategy leverages the commercially available 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, simplifying the synthetic route to a single, high-yielding reduction step.

Synthetic Strategy

The synthesis of this compound is achieved through the reduction of the ketone functionality in 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones over other functional groups, such as nitriles.[1] The reaction is typically carried out in a protic solvent, such as methanol, at ambient temperature.

The IUPAC nomenclature for tetralin, a shorthand for 1,2,3,4-tetrahydronaphthalene, dictates the numbering of the ring system.[2][3][4][5] Based on this, the starting material is systematically named 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, and the target product is this compound.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile[6][7][8] | 776328-39-3 | Commercial | ≥97% |

| Sodium borohydride (NaBH₄)[9] | 16940-66-2 | Commercial | ≥98% |

| Methanol (MeOH), anhydrous | 67-56-1 | Commercial | ≥99.8% |

| Dichloromethane (DCM) | 75-09-2 | Commercial | ACS Grade |

| Saturated aqueous ammonium chloride (NH₄Cl) solution | 7646-85-7 (solid) | In-house prep. | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Commercial | ACS Grade |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (1.0 g, 5.84 mmol) in anhydrous methanol (20 mL). Stir the solution at room temperature until the starting material is completely dissolved.

-

Reduction: Cool the solution to 0 °C using an ice bath. To the cooled, stirring solution, add sodium borohydride (0.26 g, 6.90 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may be observed. Ensure adequate ventilation.

-

Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: Handle in a well-ventilated area. Avoid contact with skin and eyes.

-

Sodium borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas.[9][10][11][12] It is also corrosive and can cause burns.[9][11][12] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from water and acids.

-

Methanol: A flammable and toxic liquid.[13][14][15][16][17] It can be harmful if inhaled, ingested, or absorbed through the skin.[13][14] Work in a well-ventilated fume hood and wear appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (hydroxyl and nitrile).

-

Melting Point: To assess the purity of the solid product.

Discussion of Alternative Synthetic Routes

-

Sandmeyer Reaction: This classic reaction involves the conversion of an amino group on the aromatic ring to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][11][12][15][16] This would require a starting material such as 5-hydroxy-7-amino-tetralin.

-

Rosenmund-von Braun Reaction: This method involves the direct cyanation of an aryl halide (e.g., 7-bromo-5-hydroxy-tetralin) using copper(I) cyanide at elevated temperatures.[9][14][17][18]

These multi-step alternatives, while feasible, add complexity to the overall synthesis compared to the direct reduction of the commercially available keto-nitrile.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The single-step reduction of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile with sodium borohydride is a high-yielding and straightforward method suitable for laboratory-scale synthesis. The availability of the starting material and the mild reaction conditions make this an attractive route for obtaining this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

-

Carl Roth. Safety Data Sheet: Methanol. Retrieved from [Link]

-

Carl Roth. Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

Carl Roth. Safety Data Sheet: Methanol. Retrieved from [Link]

-

Mitsubishi Gas Chemical America. Product: Methanol Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Tetralin. In Wikipedia. Retrieved from [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

PubChem. Tetralin. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. TETRALIN. Retrieved from [Link]

-

Ataman Kimya A.Ş. TETRALIN. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, August 31). Tetralin. Retrieved from [Link]

-

NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

-

ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]

-

Common Organic Chemistry. Sodium Borohydride. Retrieved from [Link]

-

University of Missouri-St. Louis. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

- Zeynizadeh, B., & Zahmatkesh, S. (2003). Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. Journal of the Chinese Chemical Society, 50(1), 267-271.

-

WebAssign. Experiment 3 - Reduction of a Ketone. Retrieved from [Link]

-

Royal Society of Chemistry. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

BU CyberSec Lab. 1315479-99-2 | this compound. Retrieved from [Link]

-

PubChem. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Hoffman Fine Chemicals. CAS 138764-20-2 | 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | MFCD11559061. Retrieved from [Link]

-

Pharmaffiliates. CAS No : 17104-67-5 | Product Name : 5,6,7,8-Tetrahydronaphthalene-2-carbonitrile. Retrieved from [Link]

Sources

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. Tetralin - Wikipedia [en.wikipedia.org]

- 3. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. Tetralin - Sciencemadness Wiki [sciencemadness.org]

- 6. chemscene.com [chemscene.com]

- 7. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | C11H9NO | CID 11217503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 776328-39-3|8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile|BLD Pharm [bldpharm.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. carlroth.com [carlroth.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. mgc-a.com [mgc-a.com]

- 18. fishersci.com [fishersci.com]

Application Note: Structural Elucidation of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile using NMR Spectroscopy

Abstract